molecular formula C15H11F3O3 B14081190 4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B14081190
M. Wt: 296.24 g/mol
InChI Key: OGISIJUZUNPNAL-UHFFFAOYSA-N
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Description

4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method includes the use of boronic acids and Suzuki-Miyaura cross-coupling reactions. For instance, 4-Methoxy-3-(trifluoromethyl)phenylboronic acid can be used as a starting material . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid .

Mechanism of Action

The mechanism of action of 4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy and a trifluoromethyl group on the biphenyl structure enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

2-methoxy-5-[3-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H11F3O3/c1-21-13-6-5-10(8-12(13)14(19)20)9-3-2-4-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

OGISIJUZUNPNAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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